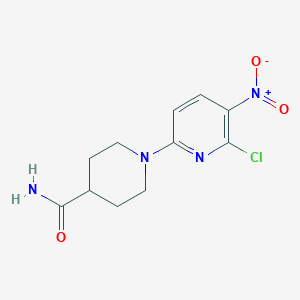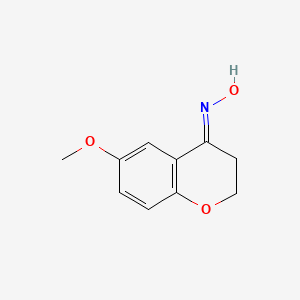
N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene)hydroxylamine, commonly known as MDAH, is an organic compound that has been used in various scientific research applications. It is a derivative of the natural product benzopyran, which is a polycyclic aromatic hydrocarbon found in plants. MDAH has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
MDAH has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, as well as a reactant in the preparation of other organic compounds. It has also been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.
Wirkmechanismus
MDAH acts as a monoamine oxidase inhibitor (MAOI). It works by blocking the action of an enzyme known as monoamine oxidase, which is responsible for the breakdown of certain neurotransmitters such as dopamine, norepinephrine, and serotonin. By blocking the action of this enzyme, MDAH increases the levels of these neurotransmitters, which can lead to a variety of effects on the body.
Biochemical and Physiological Effects
MDAH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine, which can lead to increased alertness and focus. It has also been shown to increase levels of serotonin, which can lead to improved mood and reduced anxiety. Additionally, MDAH has been shown to have anti-inflammatory effects, which can help to reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MDAH has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in lab experiments. MDAH is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be difficult to accurately measure the amount of MDAH in a solution, as it is not very soluble in water.
Zukünftige Richtungen
There are several potential future directions for research involving MDAH. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential for use in drug development and delivery systems. Additionally, further research could be done to explore its potential for use in medical treatments and diagnostics. Finally, research could be done to explore its potential for use in agriculture and food production.
Synthesemethoden
MDAH is synthesized through a process known as the Mannich reaction. This reaction involves the reaction of an aldehyde, a secondary amine, and formaldehyde to produce a tertiary amine. In the case of MDAH, the aldehyde is benzaldehyde, the secondary amine is 3,4-dihydroxybenzylamine, and the formaldehyde is paraformaldehyde. The reaction occurs in the presence of a base, such as pyridine, and is then followed by the addition of hydrochloric acid to produce the desired product.
Eigenschaften
IUPAC Name |
(NE)-N-(6-methoxy-2,3-dihydrochromen-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-7-2-3-10-8(6-7)9(11-12)4-5-14-10/h2-3,6,12H,4-5H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFJBEHYDWRMNH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(C=C1)OCC/C2=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12792146 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2623203.png)



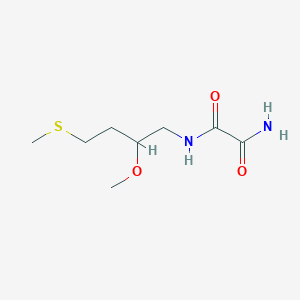
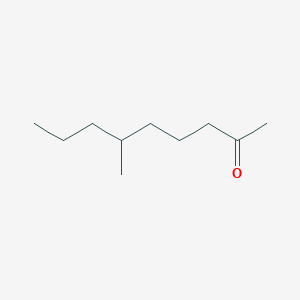
![2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2623211.png)
![5,10-di(furan-2-yl)-2,7-dimethyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,7H,8aH)-tetraone](/img/structure/B2623212.png)


![Tert-butyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2623217.png)
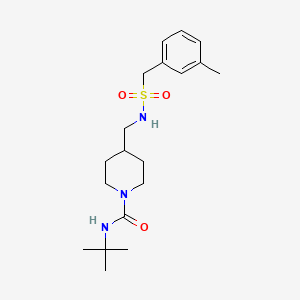
![3-Methylbenzo[e][1,3]-oxazine-2-one](/img/structure/B2623222.png)
